4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide is an organic compound that belongs to the class of amides This compound features a pyrrole ring and a quinoline ring, which are both heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Quinoline Ring: Quinoline can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Amide Bond Formation: The final step involves the coupling of the pyrrole and quinoline derivatives through an amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the quinoline ring, converting it to tetrahydroquinoline derivatives.
Substitution: Both the pyrrole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated pyrrole and quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its aromatic rings.
Medicine
Drug Development:
Industry
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrole and quinoline rings suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide: Features both pyrrole and quinoline rings.
4-(1H-pyrrol-1-yl)butanamide: Lacks the quinoline ring.
N-(quinolin-5-yl)butanamide: Lacks the pyrrole ring.
Uniqueness
The combination of both pyrrole and quinoline rings in this compound provides unique chemical properties, such as enhanced aromaticity and potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
4-pyrrol-1-yl-N-quinolin-5-ylbutanamide |
InChI |
InChI=1S/C17H17N3O/c21-17(9-5-13-20-11-1-2-12-20)19-16-8-3-7-15-14(16)6-4-10-18-15/h1-4,6-8,10-12H,5,9,13H2,(H,19,21) |
InChI Key |
BXPSTRUCVFABTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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